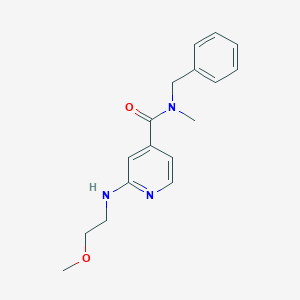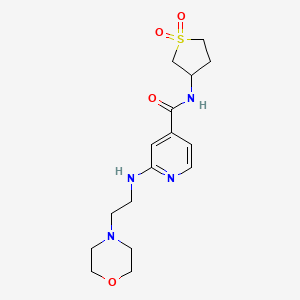![molecular formula C22H26N4O B6636666 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide](/img/structure/B6636666.png)
2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide, also known as AZD-9291, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) in cancer cells. It was first synthesized by AstraZeneca and is currently being investigated for its potential use in the treatment of non-small cell lung cancer (NSCLC).
Mécanisme D'action
2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide works by selectively targeting the mutated form of the EGFR protein, which is commonly found in NSCLC. It binds to the protein and inhibits its activity, which in turn leads to the inhibition of downstream signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide have been extensively studied in preclinical and clinical studies. It has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, as well as induce apoptosis (cell death) in cancer cells. In addition, 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide has also been shown to have minimal toxicity in normal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide in lab experiments is its specificity for the mutated form of the EGFR protein, which allows for selective targeting of cancer cells. In addition, its low toxicity in normal cells makes it a promising candidate for combination therapy with other cancer treatments. However, one limitation of 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide is its potential for the development of resistance in cancer cells over time.
Orientations Futures
There are several potential future directions for the development and use of 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide in cancer treatment. One possible direction is the investigation of its use in combination with other targeted therapies, such as immunotherapy or PARP inhibitors. Another direction is the development of more potent and selective EGFR inhibitors that can overcome resistance to 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide. Finally, the use of 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide in other types of cancer, such as breast cancer or colorectal cancer, is also an area of ongoing research.
Méthodes De Synthèse
The synthesis of 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide involves several steps, including the reaction of 2-bromo-4-(dimethylamino)pyridine with 1-(azepan-1-yl)propan-2-amine to form 2-(azepan-1-yl)pyridine-4-bromide. This is then reacted with 2-(1H-indol-3-yl)ethylamine to form the final product, 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide.
Applications De Recherche Scientifique
2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential use in the treatment of NSCLC. It has been shown to be effective in patients with EGFR T790M mutation, which is a common cause of resistance to first-generation EGFR inhibitors. In addition, 2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide has also been investigated for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Propriétés
IUPAC Name |
2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O/c27-22(24-12-10-18-16-25-20-8-4-3-7-19(18)20)17-9-11-23-21(15-17)26-13-5-1-2-6-14-26/h3-4,7-9,11,15-16,25H,1-2,5-6,10,12-14H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAZULNHCOPTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=CC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(azepan-1-yl)-N-[2-(1H-indol-3-yl)ethyl]pyridine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[benzyl(methyl)amino]-N-cyclopropylpyridazine-3-carboxamide](/img/structure/B6636584.png)


![2-[(2-methoxyphenyl)methylamino]-N-(2-methylpropyl)pyridine-4-carboxamide](/img/structure/B6636613.png)
![[2-[2-(1H-indol-3-yl)ethylamino]pyridin-4-yl]-morpholin-4-ylmethanone](/img/structure/B6636620.png)
![[2-[2-(2-Methoxyphenyl)ethylamino]pyridin-4-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B6636626.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636649.png)
![(2-Ethylpiperidin-1-yl)-[2-[2-(2-methoxyphenyl)ethylamino]pyridin-4-yl]methanone](/img/structure/B6636658.png)
![(2-Ethylpiperidin-1-yl)-[2-(2-methyl-2,3-dihydroindol-1-yl)pyridin-4-yl]methanone](/img/structure/B6636671.png)



